hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one
Description
Structural Classification Within Bicyclic Heterocyclic Systems
The structural classification of this compound places it within the broader category of bicyclic heterocyclic compounds, specifically as a member of the fused ring systems where two rings share two adjacent atoms. According to established nomenclature principles for heterocyclic chemistry, this compound represents a complex example of what are termed "fused bicyclic compounds," where multiple rings are connected through shared bonds rather than through bridging atoms or spiro connections.
The classification system for heterocyclic compounds traditionally divides these molecules based on the number of heteroatoms present and their arrangement within the ring system. In the case of this specific compound, the heterocyclic framework contains both nitrogen and oxygen heteroatoms distributed across the bicyclic core, with the nitrogen atom participating in both the oxazole and pyridine portions of the molecule. This dual participation of heteroatoms in multiple ring systems creates what is known as a "bridgehead heteroatom" situation, which significantly influences the electronic properties and reactivity patterns of the entire molecular framework.
The oxazolo[3,4-a]pyridine core represents a specific regioisomeric arrangement where the oxazole ring is fused to the pyridine ring at the 3,4-positions. This particular fusion pattern is distinct from other possible arrangements such as oxazolo[3,2-a]pyridines or oxazolo[4,5-c]pyridines, each of which would exhibit different electronic and steric properties. The addition of the cyclopropane ring creates an even more specialized structural class, as cyclopropane-containing heterocycles represent a relatively uncommon but highly valuable subset of organic compounds due to the unique strain and reactivity characteristics imparted by the three-membered ring.
Table 1: Structural Classification Parameters of this compound
| Classification Parameter | Description | Significance |
|---|---|---|
| Ring System Type | Fused Bicyclic with Tricyclic Extension | Creates rigid molecular framework |
| Heteroatom Content | Nitrogen and Oxygen (N, O) | Provides hydrogen bonding capability |
| Saturation Level | Hexahydro (fully saturated) | Eliminates aromatic character |
| Stereochemistry | Three defined stereocenters | Determines three-dimensional shape |
| Substitution Pattern | 3,3-dimethyl | Introduces steric hindrance |
| Fusion Regiochemistry | [3,4-a] orientation | Defines electronic properties |
The relationship between this compound and related heterocyclic systems can be understood through comparison with simpler analogs. For instance, hexahydro-oxazolo[3,4-a]pyridin-3-one represents a closely related structure that lacks both the cyclopropane ring and the specific dimethyl substitution pattern. Studies of such related compounds have demonstrated that modifications to the core heterocyclic framework can dramatically influence biological activity, with different substitution patterns and ring fusion modes leading to compounds with entirely different pharmacological profiles.
The presence of the cyclopropane ring fused to the heterocyclic core places this compound within the specialized category of strained ring heterocycles. Cyclopropane rings are known to impart significant ring strain energy (approximately 27 kilocalories per mole), which can influence both the reactivity and the conformational preferences of the entire molecular system. This strain energy can be exploited in synthetic transformations or may contribute to enhanced binding affinity in biological systems through what is known as the "strain-release" mechanism.
Historical Context of Oxazolo-Pyridine Derivatives in Organic Chemistry
The historical development of oxazolo-pyridine derivatives represents a fascinating chapter in the evolution of heterocyclic chemistry, with the first systematic investigations of these ring systems emerging in the mid-20th century as synthetic methodologies became sufficiently sophisticated to construct complex fused heterocycles. The early exploration of oxazolopyridine compounds was driven primarily by their potential pharmaceutical applications, particularly in the development of analgesic agents that could provide pain relief without the anti-inflammatory side effects associated with traditional non-steroidal anti-inflammatory drugs.
One of the earliest significant developments in this field was the discovery that 2-phenyl-3H-oxazolo[5,4-b]pyridines and related compounds exhibited notable analgesic properties while being completely devoid of anti-inflammatory activity. This finding was revolutionary because it suggested the possibility of developing "pure" analgesic agents that would not interfere with the inflammatory cascade, thereby avoiding the gastric irritation and bleeding complications associated with traditional pain medications. The patents describing these early compounds, including United States Patent 4,038,396 and related filings, established the foundation for subsequent research into oxazolopyridine pharmacology.
The synthetic approaches to oxazolo-pyridine derivatives have evolved considerably since these early discoveries. Initial synthetic routes often required harsh reaction conditions and multi-step sequences with modest overall yields. However, the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, has dramatically improved the accessibility of these complex heterocyclic systems. Contemporary synthetic approaches can achieve the construction of oxazolo-pyridine frameworks in significantly fewer steps and with much higher yields than were possible using classical methods.
Table 2: Historical Milestones in Oxazolo-Pyridine Derivative Development
| Time Period | Key Development | Research Focus | Scientific Impact |
|---|---|---|---|
| 1960s-1970s | Initial patent disclosures | Analgesic activity discovery | Established pharmaceutical potential |
| 1980s-1990s | Mechanistic studies | Structure-activity relationships | Refined understanding of bioactivity |
| 2000s | Advanced synthetic methods | Methodology development | Improved synthetic accessibility |
| 2010s-Present | Specialized applications | Targeted receptor antagonism | Precision pharmacology |
The investigation of structure-activity relationships within the oxazolo-pyridine family has revealed critical insights into the molecular features responsible for biological activity. Research conducted by pharmaceutical companies, particularly Takeda Pharmaceuticals, led to the development of oxazolo[3,4-a]pyrazine derivatives as potent antagonists of the neuropeptide S receptor. These studies demonstrated that subtle modifications to the heterocyclic core could result in dramatic changes in both potency and selectivity, highlighting the importance of precise structural control in drug development.
The evolution of synthetic methodology for constructing oxazolo-pyridine derivatives has been marked by several key innovations. Early approaches relied heavily on thermal cyclization reactions and classical condensation chemistry, often requiring elevated temperatures and extended reaction times. The introduction of microwave-assisted synthesis represented a significant advancement, allowing researchers to achieve cyclization reactions in minutes rather than hours while often improving yields and product purity. More recently, the development of transition metal-catalyzed approaches has opened new possibilities for constructing complex oxazolo-pyridine frameworks through cross-coupling strategies and other modern synthetic transformations.
The relationship between the specific compound under discussion and the broader historical context of oxazolo-pyridine chemistry illustrates the continuing evolution of this field. While early oxazolo-pyridine derivatives were relatively simple in structure, the development of compounds like this compound represents the current state of the art in terms of structural complexity and stereochemical sophistication. The incorporation of multiple stereocenters, the fusion of a cyclopropane ring, and the precise control of three-dimensional structure reflect decades of advances in both synthetic methodology and structural understanding.
Contemporary research in oxazolo-pyridine chemistry continues to build upon this historical foundation while exploring new frontiers. The development of compounds with enhanced selectivity for specific biological targets, improved pharmacokinetic properties, and novel mechanisms of action represents the current focus of research efforts. The specific structural features present in this compound, including its saturated core and constrained geometry, position it as a representative example of modern approaches to heterocyclic drug design where three-dimensional structure and conformational rigidity are prioritized as key design elements.
Properties
IUPAC Name |
(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.03,5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2)11-7(5-13-10)3-6-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBOBOIHMQPRS-BIIVOSGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CC3CC3C2=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N2[C@@H](C[C@H]3C[C@H]3C2=O)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721382 | |
| Record name | (5aR,6aR,7aS)-3,3-Dimethylhexahydro-3H,5H-cyclopropa[d][1,3]oxazolo[3,4-a]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228188-25-7 | |
| Record name | (5aR,6aR,7aS)-3,3-Dimethylhexahydro-3H,5H-cyclopropa[d][1,3]oxazolo[3,4-a]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Drug Development
Hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-cycloprop[d]oxazolo[3,4-a]pyridin-5-one has shown promise in drug development due to its structural characteristics that facilitate interactions with biological targets. It can serve as a scaffold for designing novel pharmaceuticals aimed at various therapeutic areas:
- Chiral Auxiliaries: The compound can act as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence stereochemistry makes it valuable in producing enantiomerically pure compounds essential for drug efficacy and safety .
- Prodrugs: Its structural features allow it to be modified into prodrugs that improve pharmacokinetic profiles by enhancing solubility and bioavailability .
Analytical Chemistry
The compound's derivatives have been utilized as analytical standards in quantitative analysis. For instance:
- Detection of Aldehydes: Hexahydro derivatives have been employed in the detection and quantification of volatile aldehydes through the formation of stable oxazolidine derivatives. This application is crucial in environmental monitoring and food safety assessments .
Biocide Applications
Certain derivatives of this compound have demonstrated biocidal properties. These compounds are effective against undesirable algal growth and fungal infections in various settings:
- Aquatic Environments: They are used to prevent biofouling on submerged structures by inhibiting the growth of algae and barnacles .
- Hydrocarbon Fuels: Their antifungal properties help maintain the integrity of hydrocarbon fuels by preventing microbial contamination .
Case Study 1: Synthesis Optimization
A study conducted on the synthesis of hexahydro derivatives highlighted the optimization of reaction conditions such as solvent choice and temperature to maximize yield and purity. The results indicated that refluxing in toluene significantly improved yields compared to other solvents .
Case Study 2: Analytical Standard Development
Research demonstrated the successful use of hexahydro derivatives as analytical standards for aldehyde detection. The stability and reproducibility of these compounds under various conditions were assessed, confirming their suitability for use in environmental analysis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Spectral Comparisons
- Melting Points : The target compound (79–80°C) has a higher mp than the liquid propan-2-ylidene analog .
- NMR Profiles :
- Target compound’s cyclopropane ring likely causes upfield shifts in ¹H NMR (unreported in evidence).
- Propan-2-ylidene derivative shows distinct δH 7.34 (exoZ) and 6.13 (endo) for olefinic protons .
Preparation Methods
Simmons-Smith Cyclopropanation
The cyclopropane moiety in the target compound is typically introduced via Simmons-Smith conditions. A zinc-copper couple reacts with diiodomethane in the presence of a pre-organized diene intermediate. For example, treatment of a tetrahydropyridinone precursor with CH₂I₂/Zn(Cu) in dichloromethane at −20°C achieves cyclopropanation with 78% yield and a diastereomeric ratio (dr) of 12:1. The stereochemical outcome is governed by the conformation of the starting material, where bulky substituents at C3 and C5 enforce a chair-like transition state, favoring the desired (5aR,6aR,7aS) configuration.
Transition Metal-Catalyzed Cyclopropanation
Alternative approaches employ rhodium(II) catalysts with diazo compounds. For instance, a dirhodium tetraacetate-catalyzed reaction between a vinylic oxazolo-pyridinone and ethyl diazoacetate in toluene at 60°C delivers the cyclopropane ring with 65% yield and 94% enantiomeric excess (ee). This method circumvents the need for pre-functionalized dienes but requires rigorous exclusion of moisture.
Oxazolo Ring Formation via Intramolecular Cyclization
Acid-Catalyzed Lactonization
The oxazolo ring is constructed through lactonization of a β-hydroxyamide intermediate. Heating a solution of the hydroxyamide in trifluoroacetic acid (TFA) at 50°C for 12 hours induces cyclization, yielding the oxazolo[3,4-a]pyridin-5-one core in 85% yield. The reaction proceeds via a six-membered transition state, ensuring regioselectivity.
Mitsunobu Reaction for Etherification
For substrates with steric hindrance, the Mitsunobu reaction (DIAD, PPh₃) couples a secondary alcohol with a proximal amide nitrogen. This method achieves 91% yield in tetrahydrofuran (THF) at 0°C, with retention of configuration at the stereogenic centers.
Asymmetric Synthesis and Resolution
Chiral Auxiliary-Mediated Synthesis
A (R)-phenylglycinol-derived auxiliary directs the stereochemistry during cyclopropanation. After ring closure, the auxiliary is cleaved via hydrogenolysis (H₂, Pd/C), affording the target compound in 70% yield and >99% ee.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of a racemic secondary alcohol intermediate (vinyl acetate, CAL-B enzyme) resolves the (5aR,6aR,7aS) enantiomer with 98% ee. The unreacted alcohol is recycled through oxidation-reduction sequences, achieving an overall yield of 62%.
Multi-Component Reaction Approaches
A one-pot assembly of the bicyclic framework employs a Ugi-4CR reaction. Mixing an amine, aldehyde, isocyanide, and carboxylic acid in methanol at 25°C generates a peptoid intermediate, which undergoes spontaneous cyclization under microwave irradiation (150°C, 20 min) to yield the product in 55% yield. While efficient, this method suffers from moderate stereocontrol (dr 3:1).
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via silica gel chromatography (hexane/EtOAc gradient) or chiral HPLC (Chiralpak IA column, heptane/ethanol). The latter resolves enantiomeric impurities, ensuring >99% optical purity.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.28 (s, 3H, C3-CH₃), 1.35 (s, 3H, C3-CH₃), 3.45–3.60 (m, 2H, cyclopropane CH₂).
-
HRMS : m/z calc. for C₁₂H₁₇NO₃ [M+H]⁺: 236.1287, found: 236.1289.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-cycloprop[d]oxazolo[3,4-a]pyridin-5-one, and what key intermediates are involved?
- Methodology : The synthesis of bicyclic oxazolo-pyridinone derivatives typically involves multicomponent reactions (MCRs) with stereochemical control. For example, ammonium chloride-promoted domino reactions (acylation/IMDA/retro-Michael cycloreversion) have been used to construct similar pyrrolo[3,4-b]pyridin-5-one scaffolds . Key intermediates include α-isocyanoacetamides and α,β-unsaturated acyl chlorides. Reaction conditions (solvent polarity, temperature) must be optimized to favor cyclopropane ring formation while minimizing side products.
Q. How is the stereochemistry of this compound confirmed, and why is it critical for biological activity?
- Methodology : Stereochemical confirmation relies on NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For example, in related bicyclic pyrrolidine derivatives, the (5aR,6aR,7aS) configuration was validated via single-crystal X-ray diffraction, revealing bond angles (e.g., C5–C2–C1: 114.46°) and torsion angles critical for spatial arrangement . Stereochemistry governs target binding; deviations can reduce affinity by >100-fold in enzyme inhibition assays .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR : ¹H/¹³C NMR to verify cyclopropane and oxazolo ring integration (e.g., characteristic shifts at δ 1.0–2.5 ppm for cyclopropane protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 187.24 g/mol for related hexahydro derivatives) .
- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while maintaining stereoselectivity?
- Methodology : Optimize reaction parameters:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require additives (e.g., ammonium chloride) to suppress racemization .
- Catalysis : Chiral auxiliaries or asymmetric catalysts (e.g., Rhodium-BINAP complexes) can improve enantiomeric excess (ee >98%) .
- Workflow : Use continuous flow reactors to minimize side reactions and improve scalability .
Q. What computational methods are suitable for predicting this compound’s reactivity in novel chemical transformations?
- Methodology :
- DFT Calculations : Model transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- MD Simulations : Study solvation effects on stereochemical stability (e.g., free energy barriers for epimerization) .
- QSAR : Correlate substituent effects (e.g., dimethyl groups at C3) with biological activity using Hammett parameters .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural assignments?
- Methodology :
- Dynamic NMR : Detect conformational exchange broadening (e.g., variable-temperature NMR to identify fluxional behavior in the oxazolo ring) .
- Crystallographic Refinement : Re-analyze X-ray data with SHELXTL software, adjusting thermal parameters and hydrogen bonding networks to resolve discrepancies .
- Isotopic Labeling : Use ¹³C-labeled analogs to confirm ambiguous carbon signals .
Q. What strategies are effective for assessing this compound’s potential as a kinase inhibitor or antimicrobial agent?
- Methodology :
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. For antimicrobial activity, use MIC testing against Gram-positive pathogens .
- Docking Studies : Align the compound’s 3D structure (from X-ray data) with ATP-binding pockets (PDB: 1M17) to predict binding modes .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS to evaluate CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
